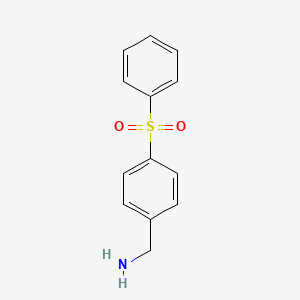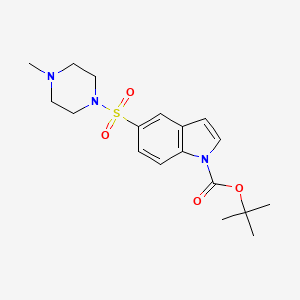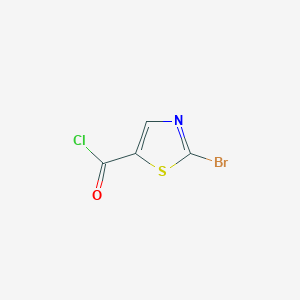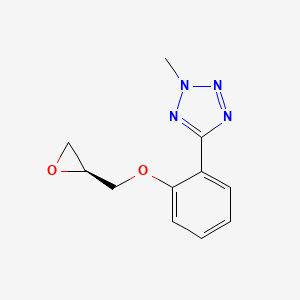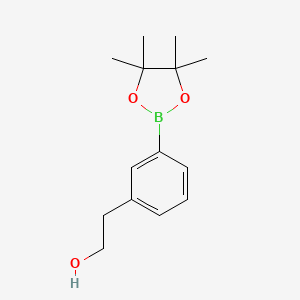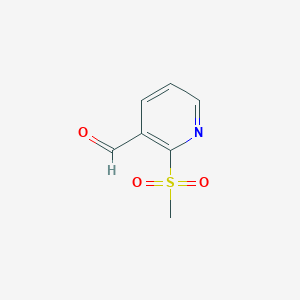
2-(Methylsulfonyl)nicotinaldehyde
Overview
Description
2-(Methylsulfonyl)nicotinaldehyde is a chemical compound with the molecular formula C7H7NO3S . It has a molecular weight of 185.2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-(Methylsulfonyl)nicotinaldehyde is1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3 . The compound’s structure includes a methylsulfonyl group attached to a nicotinaldehyde molecule . Physical And Chemical Properties Analysis
2-(Methylsulfonyl)nicotinaldehyde is a solid compound . It has a molecular weight of 185.2 and a molecular formula of C7H7NO3S . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Sulfhydryl Group Determination : A study by Ellman (1959) highlights the synthesis of water-soluble aromatic disulfides for determining sulfhydryl groups, which is significant in understanding biological materials.
Sulfonylurea Herbicides in Soil : Research by Li et al. (1996) discusses the determination of sulfonylurea herbicides in soil, underscoring the importance of 2-(Methylsulfonyl) compounds in environmental chemistry.
Synthesis of Vinylsulfones and Vinylsulfonamides : A 2020 study elaborates on the synthesis of vinylsulfones and vinylsulfonamides, which have wide biological activities and are used in synthetic organic chemistry. This emphasizes the role of methylsulfonyl compounds in pharmaceutical and chemical synthesis. (Kharkov University Bulletin Chemical Series, 2020)
Methylsulfonylation of Alkenes : He et al. (2019) explored the direct C-H methylsulfonylation of alkenes using inorganic sodium metabisulfite, demonstrating the application of methylsulfonyl groups in organic synthesis. (He et al., 2019)
Nonlinear Optics Materials : Ulman et al. (1990) studied sulfonyl-containing materials for nonlinear optics, highlighting the significance of methylsulfonyl groups in the development of advanced optical materials. (Ulman et al., 1990)
Antibacterial Activity of Sulfonamide Derivatives : Özdemir et al. (2009) synthesized sulfonamide derivatives, including methylsulfonyl compounds, and evaluated their antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents. (Özdemir et al., 2009)
Phosphorylating Agent Development : A study by Beld et al. (1984) on bis[2‐(methylsulfonyl)ethyl] phosphochloridate showcases its use as a phosphorylating agent, demonstrating the chemical versatility of methylsulfonyl derivatives. (Beld et al., 1984)
Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes : Gong et al. (2019) developed a method for generating 3-(methylsulfonyl)benzo[b]thiophenes, further illustrating the application of methylsulfonyl compounds in organic synthesis. (Gong et al., 2019)
COX-2 Inhibition in Cancer Research : Laube et al. (2019) investigated sulfonamide-substituted compounds, including methylsulfonyl derivatives, for COX-2 inhibition, relevant in cancer research and drug development. (Laube et al., 2019)
Characterization of Nicotinamidases : Research by French et al. (2010) on nicotinamidases and their inhibition by nicotinaldehydes, including 2-(Methylsulfonyl)nicotinaldehyde, contributes to our understanding of these enzymes in various biological processes. (French et al., 2010)
Safety And Hazards
properties
IUPAC Name |
2-methylsulfonylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNNEJGGWIDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonylpyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



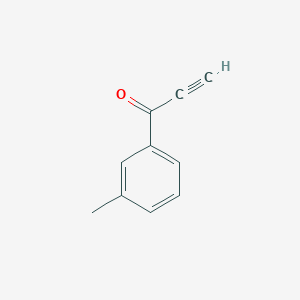
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
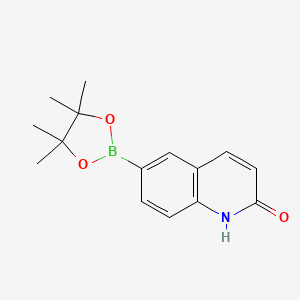
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)
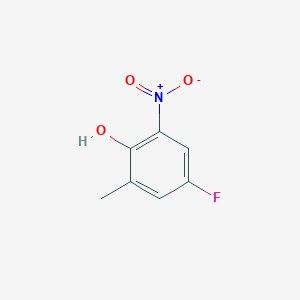
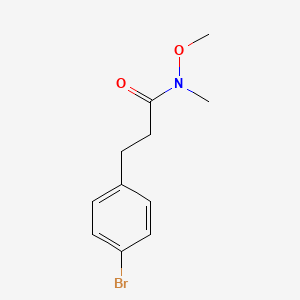
![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
